2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
Properties
Molecular Formula |
C7H4ClN3O2 |
|---|---|
Molecular Weight |
197.58 g/mol |
IUPAC Name |
2-chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-3-6-9-2-1-4(7(12)13)11(6)10-5/h1-3H,(H,12,13) |
InChI Key |
OECFKYIBKCMKDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=CC(=N2)Cl)N=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-chloropyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as potassium permanganate (for oxidation) or sodium borohydride (for reduction) are commonly used.
Cyclization Reactions: These reactions often require the use of strong acids or bases and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique photophysical properties
Mechanism of Action
The mechanism of action of 2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Pyrazolo[1,5-a]pyrimidine-7-carboxylic Acid Derivatives
Key Observations:
Substituent Effects on Bioactivity: Chlorine at position 2 (target compound) may enhance metabolic stability compared to unsubstituted analogs. Aryl groups at position 2 (e.g., 4-fluorophenyl in CAS 886503-14-6) improve COX-2 selectivity .
Synthetic Methodologies :
- Multi-component reactions (MCRs) dominate synthesis, with catalysts like iodine or Lewis acids (FeCl₃, CuBr₂) improving yields .
- Ultrasonication and microwave irradiation reduce reaction times from hours to minutes .
Physicochemical Stability :
- Triazolyl-substituted derivatives (e.g., tetrazolo[1,5-a]pyrimidines) are unstable in protic solvents, whereas pyrazolyl analogs remain stable .
Biological Activities :
Biological Activity
2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_8H_6ClN_3O_2, with a molecular weight of approximately 189.57 g/mol. The presence of a chlorine atom at the second position and a carboxylic acid group at the seventh position contributes to its reactivity and biological interactions. The compound's unique structural features allow it to participate in various chemical reactions, enhancing its pharmacological potential.
1. Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. Specifically, this compound has shown promise as a selective inhibitor of kinases involved in cancer progression:
- CK2 Inhibition : Studies have demonstrated that pyrazolo[1,5-a]pyrimidines can inhibit casein kinase 2 (CK2), which plays a crucial role in cell proliferation and survival. For instance, optimized derivatives have been reported to exhibit high potency against CK2 with IC50 values as low as 12 nM . The carboxylic acid group is essential for binding affinity to the kinase .
- Pim-1 Kinase Inhibition : Another significant target for this compound is Pim-1 kinase, which is implicated in various cancers. In vitro studies have shown that pyrazolo[1,5-a]pyrimidine compounds can suppress the phosphorylation of BAD protein—an indicator of apoptosis—at submicromolar concentrations . This suggests that these compounds may induce cell death in cancerous cells by inhibiting key survival pathways.
2. Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been associated with anti-inflammatory activities. The structural characteristics of pyrazolo[1,5-a]pyrimidines allow them to interfere with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
The mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : The compound's ability to inhibit specific kinases such as CK2 and Pim-1 disrupts signaling pathways critical for cell growth and survival.
- Structural Modifications : Variations in the chemical structure can lead to different biological activities. For example, modifications at the carboxylic acid or amine positions significantly affect binding affinities and selectivity towards various kinases .
Case Studies and Research Findings
Several studies have evaluated the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
